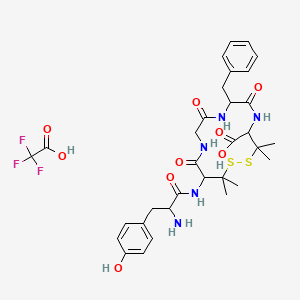

![molecular formula C42H70O12 B10788616 (2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2Z)-6-methylhepta-2,5-dien-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10788616.png)

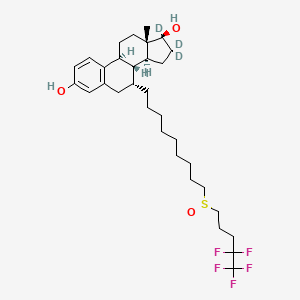

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2Z)-6-methylhepta-2,5-dien-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le ginsénoside Rg5 est un constituant mineur du ginsénoside obtenu exclusivement à partir des espèces de ginseng. Il est connu pour son large spectre d'activités pharmacologiques, notamment ses propriétés anticancéreuses, anti-inflammatoires et antioxydantes . Les ginsénosides sont les principaux composants actifs du ginseng, une plante médicinale traditionnelle largement utilisée en Asie de l'Est, en Amérique du Nord et en Europe pour ses bienfaits pour la santé .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le ginsénoside Rg5 est généralement supposé provenir de la déshydratation du ginsénoside Rg3. Différentes voies de conversion utilisant le ginsénoside Rb1, R-Rg3 et S-Rg3 comme matières premières sous catalyse acide simple ont été explorées . Les réactions catalysées par l'acide chlorhydrique dans le méthanol sont souvent utilisées pour préparer le ginsénoside Rg5 . De plus, les acides aminés tels que l'acide aspartique peuvent agir comme catalyseurs pour transformer le ginsénoside Rg5 à partir de saponines de tige-feuille de ginseng .

Méthodes de production industrielle : La production industrielle de ginsénoside Rg5 implique l'extraction, la séparation et la purification des racines fibreuses de ginseng traitées à des températures élevées . Des techniques telles que la chromatographie liquide haute performance préparative, la chromatographie sur colonne de gel de silice et la résine macroporeuse sont utilisées pour isoler et purifier le ginsénoside Rg5 .

Analyse Des Réactions Chimiques

Types de réactions : Le ginsénoside Rg5 subit diverses réactions chimiques, notamment la déshydratation, l'oxydation et la réduction . La déshydratation du ginsénoside Rg3 pour former le ginsénoside Rg5 est une réaction notable .

Réactifs et conditions courants : Les réactifs courants utilisés dans la préparation du ginsénoside Rg5 comprennent l'acide chlorhydrique et le méthanol . L'acide aspartique est également utilisé comme catalyseur dans certains processus de transformation .

Principaux produits formés : Le principal produit formé par la déshydratation du ginsénoside Rg3 est le ginsénoside Rg5 . D'autres ginsénosides, tels que le ginsénoside Rk1, peuvent également être formés au cours de ces réactions .

Applications de la recherche scientifique

Le ginsénoside Rg5 a de nombreuses applications de recherche scientifique, notamment dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. Il a été largement étudié pour ses propriétés anticancéreuses, avec des activités in vitro et in vivo prouvées contre plusieurs types de cancer, notamment les cancers du sein, du foie, des poumons, des os et du système digestif . Le ginsénoside Rg5 module de multiples voies de signalisation essentielles à la croissance et à la survie des cellules cancéreuses .

Outre ses propriétés anticancéreuses, le ginsénoside Rg5 s'est avéré posséder des activités anti-inflammatoires, antioxydantes, antimicrobiennes et antidépressives . Il est également utilisé dans le développement de systèmes d'administration de médicaments pour des thérapies antitumorales améliorées .

Mécanisme d'action

Le ginsénoside Rg5 exerce ses effets en modulant de multiples voies de signalisation essentielles à la croissance et à la survie des cellules cancéreuses . Il induit l'apoptose des cellules tumorales, réduit la prolifération, l'invasion et la métastase, améliore la régulation immunitaire et inverse la multirésistance des cellules tumorales aux médicaments . Le ginsénoside Rg5 cible diverses voies moléculaires, notamment la voie de signalisation PI3K/Akt, et augmente les niveaux d'espèces réactives de l'oxygène pour inhiber la croissance des cellules cancéreuses .

Applications De Recherche Scientifique

Ginsenoside Rg5 has numerous scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It has been extensively studied for its anticancer properties, with proven in vitro and in vivo activities against several cancer types, including breast, liver, lung, bone, and gastrointestinal cancers . Ginsenoside Rg5 modulates multiple signaling pathways critical for cancer growth and survival .

In addition to its anticancer properties, ginsenoside Rg5 has been shown to possess anti-inflammatory, antioxidant, antimicrobial, and antidepression activities . It is also used in the development of drug delivery systems for enhanced antitumor therapies .

Mécanisme D'action

Ginsenoside Rg5 exerts its effects by modulating multiple signaling pathways critical for cancer growth and survival . It induces tumor cell apoptosis, reduces proliferation, invasion, and metastasis, enhances immune regulation, and reverses tumor cell multidrug resistance . Ginsenoside Rg5 targets various molecular pathways, including the PI3K/Akt signaling pathway, and increases the levels of reactive oxygen species to inhibit cancer cell growth .

Comparaison Avec Des Composés Similaires

Le ginsénoside Rg5 est unique parmi les ginsénosides en raison de son large spectre d'activités pharmacologiques et de sa capacité à moduler de multiples voies de signalisation . Des composés similaires comprennent le ginsénoside Rg3, le ginsénoside Rk1 et le ginsénoside Rh2 . Bien que ces composés présentent également des propriétés anticancéreuses, le ginsénoside Rg5 a montré des toxicités et des capacités de ciblage plus fortes dans les modèles tumoraux .

Propriétés

Formule moléculaire |

C42H70O12 |

|---|---|

Poids moléculaire |

767.0 g/mol |

Nom IUPAC |

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2Z)-6-methylhepta-2,5-dien-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C42H70O12/c1-21(2)10-9-11-22(3)23-12-16-42(8)30(23)24(45)18-28-40(6)15-14-29(39(4,5)27(40)13-17-41(28,42)7)53-38-36(34(49)32(47)26(20-44)52-38)54-37-35(50)33(48)31(46)25(19-43)51-37/h10-11,23-38,43-50H,9,12-20H2,1-8H3/b22-11-/t23-,24-,25-,26-,27+,28-,29+,30+,31-,32-,33+,34+,35-,36-,37+,38+,40+,41-,42-/m1/s1 |

Clé InChI |

NJUXRKMKOFXMRX-OOFHPJNRSA-N |

SMILES isomérique |

CC(=CC/C=C(/C)\[C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)O)C)C |

SMILES canonique |

CC(=CCC=C(C)C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Cyclohexyl-4-[1-(4-fluorophenyl)-2-phenylethyl]piperazine](/img/structure/B10788542.png)

![2-[2-(4,4-difluorocyclohexyl)-2-[2-(methylamino)propanoylamino]acetyl]-N-(3,4-dihydro-2H-chromen-4-yl)-7-ethoxy-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine-3-carboxamide](/img/structure/B10788548.png)

![(2R,6R)-6-[(3S,10S,12S,13R,14R,17R)-12-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid](/img/structure/B10788552.png)

![sodium;(E,2S,4R,8S)-8-[(2S,5R,7S,8S,9R)-7-hydroxy-2-[(2R,4S,5S,7R,9S,10R)-2-[(2S,3R,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-9-[(5S,6R)-5-methoxy-6-methyloxan-2-yl]oxy-4,10-dimethyl-1,6-dioxaspiro[4.5]decan-7-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoate](/img/structure/B10788559.png)

![(6R)-6-[(3S,5R,7S,10S,13R,14R,17R)-3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid](/img/structure/B10788569.png)

![[(4E,6E,8S,9S,10E,12S,13R,14S,16S,17R)-13-hydroxy-8,14,17-trimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B10788577.png)

![sodium;(E,2S,4R,8S)-8-[(2S,5R,7S,8R)-7-hydroxy-2-[(4S,5S,9S,10R)-2-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-9-[(2S,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxy-4,10-dimethyl-1,6-dioxaspiro[4.5]decan-7-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoate](/img/structure/B10788592.png)

![[(4E,6E,9R,10E,12R,13S,16R,17S)-13-hydroxy-8,14,17-trimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B10788614.png)